

UNC 0631 G9a inhibitor selectivity profile

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Compound Focus: **UNC 0631**

Cat. No.: S548266

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Comparison of G9a Inhibitors

Inhibitor Name	In Vitro Potency (G9a IC ₅₀)	Cellular Potency (Reduction of H3K9me2)	Key Selectivity Findings	Primary Use & Notes
UNC0631	4 nM [1]	IC ₅₀ : 25 nM (MDA-MB-231 cells) [1]	>1000-fold selective over GLP; >150-fold selective over other HMTs (e.g., SETD8, PRMT1) [2].	Chemical probe; designed for excellent cellular potency with low cellular toxicity [2] [1].
UNC0642	Information missing	Information missing	Similar high selectivity profile as UNC0631 [3].	Chemical probe; used in in vivo studies [3].
UNC0638	6 nM (SAHH-coupled assay) [2]	IC ₅₀ : 81 nM (MDA-MB-231 cells) [2]	Demonstrated functional selectivity in cells; restores expression of specific genes like APC2 without broad non-specific effects [4].	Chemical probe; suitable for animal studies [2].
BIX-01294	2.7 μM (radiolabeled)	Active at micromolar	Shows specificity for G9a/GLP over SUV39H1	Tool compound; first-generation

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	assay) [2]	concentrations [5]	and PRMT1 [5].	inhibitor, less potent, and poorer toxicity profile [2] [5].

Experimental Data and Protocols

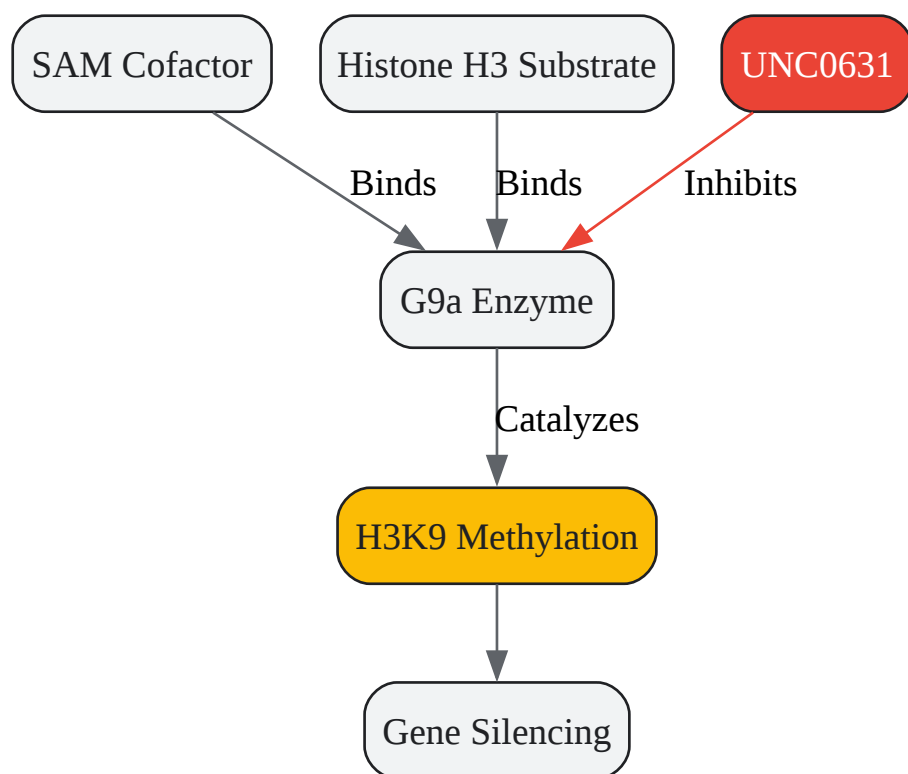
The data in the table above were generated using standard biochemical and cellular assays in the field. Here are the key methodologies cited in the search results.

- **Biochemical Assay for In Vitro Potency:** The primary assay used to determine the IC₅₀ values for G9a inhibition is the **fluorescence-based S-adenosyl-L-homocysteine hydrolase (SAHH)-coupled assay** [2]. This method measures the methyltransferase activity indirectly by quantifying the reaction by-product, S-adenosyl-L-homocysteine (SAH).
- **Cellular Potency and Toxicity Assays:**
 - **In-Cell Western (ICW) Assay:** This immunofluorescence-based method is used to measure the reduction of dimethylated histone H3 lysine 9 (H3K9me2) levels in cells (e.g., MDA-MB-231) after treatment with the inhibitor, providing the cellular IC₅₀ [2] [1].
 - **MTT Assay:** This cell viability assay is used to assess potential cytotoxic effects of the compounds, ensuring that the functional potency is separated from general toxicity [2] [1].

The selectivity of UNC0631 and similar inhibitors is attributed to their design. They target the substrate-binding pocket of G9a, which provides greater opportunity for selectivity compared to the highly conserved cofactor (SAM) binding pocket [2].

Visualizing the Mechanism and Assay Workflow

The following diagrams illustrate the mechanism of G9a inhibition and the workflow for key experiments used to characterize UNC0631.



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Key Insights for Researchers

Based on the compiled data, here are the key applications and limitations of UNC0631:

- **Excellent Cellular Tool:** UNC0631 was specifically optimized from earlier compounds to overcome poor cell membrane permeability, making it highly suitable for cellular experiments where on-target engagement is critical [2].
- **Evidence of Functional Selectivity:** While a full panel selectivity scan was not provided in the searched literature, the demonstrated functional effects, such as the specific upregulation of tumor suppressors like APC2 and the reduction of HP1 α , provide strong evidence for its on-target activity in a cellular context [4].
- **Research Applications:** The search results show that UNC0631 and its analogs (like UNC0642 and UNC0638) have been successfully used in diverse research areas, including **cancer biology** [4], **neuropsychiatric disorders** [3], **obesity and metabolic disease** [6], and **neurodegeneration** [7].

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